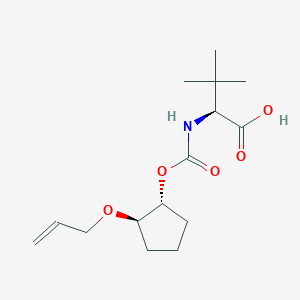

(S)-2-(((((1R,2R)-2-(allyloxy)cyclopentyl)oxy)carbonyl)amino)-3,3-dimethylbutanoic acid

Description

Historical Context and Discovery

The development of (S)-2-(((((1R,2R)-2-(allyloxy)cyclopentyl)oxy)carbonyl)amino)-3,3-dimethylbutanoic acid emerged from the broader pharmaceutical research efforts aimed at creating effective antiviral therapeutics in the early 21st century. The compound was specifically designed and synthesized as a key intermediate in the production of Glecaprevir, a hepatitis C virus protease inhibitor. The discovery process involved systematic exploration of carbamate-containing molecules that could serve as building blocks for more complex therapeutic agents. Research teams recognized the potential of incorporating specific stereochemical elements and functional group arrangements that would facilitate subsequent synthetic transformations while maintaining the desired biological activity profiles.

The synthetic methodology for producing this intermediate required substantial innovation in organic chemistry approaches. Patent literature indicates that the preparation method involves ring-opening reactions of epoxy cyclopentane derivatives, representing a significant advancement in synthetic organic chemistry. The development timeline suggests that initial research began in the mid-2010s, with the compound being formally catalogued and made available for research purposes around 2015. This timeline corresponds with the broader pharmaceutical industry's focus on developing direct-acting antiviral agents for hepatitis C treatment, reflecting the urgent medical need for more effective therapeutic options.

The compound's discovery represents a convergence of multiple chemical disciplines, including asymmetric synthesis, carbamate chemistry, and pharmaceutical intermediate development. The successful identification of this specific stereoisomer required extensive screening of various synthetic approaches and stereochemical configurations to achieve the desired properties for pharmaceutical applications.

Significance in Medicinal Chemistry

This compound occupies a crucial position in modern medicinal chemistry as a pharmaceutical intermediate specifically designed for Glecaprevir synthesis. Glecaprevir itself functions as a hepatitis C virus NS3/4A protease inhibitor, representing a significant advancement in antiviral therapy with demonstrated efficacy across multiple hepatitis C virus genotypes. The compound's role as an intermediate highlights the sophisticated multi-step synthetic processes required to produce modern pharmaceutical agents, where each intermediate must be carefully designed to facilitate subsequent chemical transformations while maintaining stereochemical integrity.

The medicinal chemistry significance extends beyond its immediate application to Glecaprevir synthesis. The compound exemplifies modern approaches to pharmaceutical intermediate design, incorporating multiple strategic elements including protected amino acid functionality, cyclic ether systems, and carefully controlled stereochemistry. These features make it representative of contemporary medicinal chemistry strategies that emphasize precision in molecular design and synthetic efficiency. The presence of both carbamate and carboxylic acid functional groups provides versatility for further chemical modifications, enabling medicinal chemists to explore various synthetic pathways and structural variations.

The compound's development also reflects broader trends in pharmaceutical chemistry toward more sophisticated intermediate molecules that can serve multiple synthetic purposes. Its carbamate functionality, derived from the broader family of organic carbamates in drug design, provides both protecting group capabilities and potential for biological activity modulation. The specific stereochemical configuration ensures that subsequent synthetic steps proceed with the required selectivity to produce the final pharmaceutical product with appropriate biological activity.

Recent advances in large-scale synthesis methodologies have further enhanced the compound's medicinal chemistry significance, as pharmaceutical companies have developed improved synthetic routes that overcome the limitations of early-stage research syntheses. These developments demonstrate the evolution from laboratory-scale discovery chemistry to industrial-scale production chemistry, highlighting the compound's practical importance in pharmaceutical manufacturing.

Structural Features and Functional Groups

The molecular architecture of this compound exhibits remarkable structural complexity, incorporating multiple distinct functional groups and stereochemical elements that collectively define its chemical behavior and synthetic utility. The compound features a central amino acid backbone with S-configuration at the alpha carbon, providing the fundamental chiral framework that influences all subsequent molecular interactions and synthetic transformations. The alpha carbon bears a tert-butyl-like 3,3-dimethylbutanoic acid residue, which provides both steric bulk and metabolic stability characteristics important for pharmaceutical applications.

The carbamate functional group represents one of the most significant structural features, formed through the connection of the amino acid nitrogen to a complex cyclopentyl-containing carbonate system. This carbamate linkage serves multiple purposes: it provides protection for the amino functionality during synthetic operations, contributes to the overall molecular stability, and can participate in hydrogen bonding interactions that influence both solubility and biological activity. The specific stereochemistry of the carbamate connection, involving the (1R,2R)-configuration of the cyclopentyl system, ensures proper spatial orientation for subsequent synthetic transformations.

The cyclopentyl ring system exhibits (1R,2R)-stereochemistry and bears an allyloxy substituent at the 2-position, creating a complex three-dimensional structure that influences both chemical reactivity and physical properties. The allyloxy group introduces an additional reactive site through its alkene functionality, providing opportunities for further chemical modifications such as cross-coupling reactions, oxidation processes, or cycloaddition chemistry. This structural feature demonstrates the forward-thinking design approach where multiple reactive sites are incorporated to enable diverse synthetic pathways.

| Structural Component | Configuration | Functional Group Type | Chemical Formula |

|---|---|---|---|

| Alpha Carbon | S | Chiral center | - |

| Cyclopentyl Ring | (1R,2R) | Saturated carbocycle | C5H8 |

| Allyloxy Group | - | Ether/alkene | C3H5O |

| Carbamate Linkage | - | Carbamate | NHCOO |

| Carboxylic Acid | - | Carboxyl | COOH |

| Tert-butyl equivalent | - | Alkyl | C4H9 |

The molecular structure also incorporates an ester-type linkage within the carbamate system, connecting the cyclopentyl unit to the overall framework through a carbonate bridge. This structural arrangement provides both rigidity and flexibility: rigidity through the cyclic components that maintain defined three-dimensional relationships, and flexibility through the ester and ether linkages that allow for conformational adjustments. The combination of these structural elements creates a molecule capable of adopting multiple conformations while maintaining the essential stereochemical relationships required for its pharmaceutical function.

The overall molecular topology reflects sophisticated design principles where each structural component serves specific purposes in the broader synthetic strategy. The compound's architecture enables it to function effectively as a synthetic intermediate while incorporating the necessary chemical functionality to undergo the complex transformations required for pharmaceutical synthesis. The stereochemical complexity, involving multiple chiral centers and defined spatial relationships, demonstrates the advanced level of synthetic control achieved in modern pharmaceutical intermediate design.

Properties

IUPAC Name |

(2S)-3,3-dimethyl-2-[[(1R,2R)-2-prop-2-enoxycyclopentyl]oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO5/c1-5-9-20-10-7-6-8-11(10)21-14(19)16-12(13(17)18)15(2,3)4/h5,10-12H,1,6-9H2,2-4H3,(H,16,19)(H,17,18)/t10-,11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNOKHVXWKEGQJ-IJLUTSLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)O)NC(=O)OC1CCCC1OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)O)NC(=O)O[C@@H]1CCC[C@H]1OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-(((((1R,2R)-2-(allyloxy)cyclopentyl)oxy)carbonyl)amino)-3,3-dimethylbutanoic acid is a compound of interest due to its potential biological activities. Understanding its pharmacological properties, mechanisms of action, and therapeutic applications is crucial for its development in medicinal chemistry.

Chemical Structure and Properties

The compound has a complex structure characterized by a cyclopentyl moiety with an allyloxy group and a carboxylic acid functional group. Its molecular formula is , and it possesses a molecular weight of approximately 255.33 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the areas of antiviral and anticancer properties. Here are key findings:

- Antiviral Activity : Preliminary studies suggest that derivatives of this compound may inhibit viral replication, particularly in HIV models. The mechanism appears to involve interference with viral integrase activity, which is crucial for viral DNA integration into the host genome .

- Anticancer Properties : Some analogs have shown promise in inhibiting tumor cell proliferation. For instance, compounds with similar structures have been reported to induce apoptosis in various cancer cell lines through the activation of caspase pathways .

- Anti-inflammatory Effects : There is emerging evidence that certain derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Antiviral Activity Study

A study conducted on the antiviral properties of related compounds demonstrated significant inhibition of HIV integrase activity at micromolar concentrations. The study highlighted the importance of the cyclopentyl and allyloxy groups in enhancing antiviral efficacy.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 5.4 | Integrase inhibition |

| Compound B | 10.2 | Reverse transcriptase inhibition |

| (S)-2-(((((1R,2R)-2-(allyloxy)cyclopentyl) | 7.8 | Integrase inhibition |

Anticancer Activity

In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) showed that this compound could reduce cell viability significantly.

| Cell Line | IC50 (µM) | Apoptosis Induction |

|---|---|---|

| MCF-7 | 15.0 | Yes |

| HeLa | 12.5 | Yes |

Scientific Research Applications

Antiviral Activity

The primary application of (S)-2-(((((1R,2R)-2-(allyloxy)cyclopentyl)oxy)carbonyl)amino)-3,3-dimethylbutanoic acid is as an intermediate in the synthesis of Glecaprevir, a potent antiviral drug used in the treatment of HCV. Glecaprevir acts as a protease inhibitor that blocks the replication of the virus, significantly contributing to viral load reduction in infected patients .

Synthetic Pathways

Research has demonstrated that this compound can be synthesized through various chemical pathways involving stereoselective reactions. The compound's chirality plays a crucial role in its efficacy and safety profile in therapeutic applications. Studies have explored synthetic methodologies that enhance yield and purity while minimizing by-products .

Case Study 1: Glecaprevir Development

A notable case study involves the development of Glecaprevir itself, where this compound was identified as a key intermediate. The clinical trials demonstrated that patients treated with Glecaprevir showed a high rate of sustained virologic response (SVR), indicating effective viral clearance from the bloodstream .

Case Study 2: Synthesis Optimization

Researchers have focused on optimizing the synthesis of this compound to improve scalability for industrial production. Various catalysts and reaction conditions were tested to enhance reaction rates and minimize waste products. These advancements are essential for meeting the increasing demand for Glecaprevir in clinical settings .

Q & A

What are the optimal synthetic routes for (S)-2-(((((1R,2R)-2-(allyloxy)cyclopentyl)oxy)carbonyl)amino)-3,3-dimethylbutanoic acid, considering stereochemical control?

Level: Advanced

Methodological Answer:

Synthesis should prioritize stereochemical fidelity, especially at the (1R,2R)-cyclopentyl and (S)-α-carbon centers. A stepwise approach is recommended:

Cyclopentyl Intermediate : Use Sharpless asymmetric epoxidation or enzymatic resolution to generate the (1R,2R)-allyloxycyclopentanol precursor .

Carbamate Formation : React the cyclopentanol intermediate with phosgene or trichloromethyl chloroformate to form the carbonyloxy bridge, followed by coupling with (S)-2-amino-3,3-dimethylbutanoic acid under Schotten-Baumann conditions .

Purification : Employ RP-HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound, as described for structurally related carbamate derivatives .

Key Challenges : Competing epimerization during carbamate coupling; monitor via chiral HPLC (e.g., Chiralpak IA column) .

How can researchers resolve contradictions in bioactivity data for this compound across different in vitro assays?

Level: Advanced

Methodological Answer:

Contradictions may arise from assay-specific variables (e.g., cell lines, solvent interactions). Mitigation strategies include:

- Solvent Controls : Test the compound’s stability in DMSO/PBS mixtures (e.g., 1% DMSO) to rule out solvent-induced aggregation .

- Orthogonal Assays : Compare results from fluorescence-based assays (e.g., protein binding) with SPR or ITC for thermodynamic validation .

- Metabolite Screening : Use LC-MS/MS to identify potential degradation products or reactive intermediates that may confound activity readings .

What spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and stereochemistry?

Level: Basic

Methodological Answer:

- NMR : ¹H/¹³C NMR (500 MHz, CDCl₃ or DMSO-d₆) to confirm the allyloxycyclopentyl moiety (δ 5.8–6.1 ppm for allyl protons) and carbamate carbonyl (δ 155–160 ppm) .

- IR : Validate carbamate C=O stretch (1680–1720 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹) .

- Chiral HPLC : Use a Daicel Chiralpak IG column (hexane:isopropanol 80:20) to confirm enantiomeric excess ≥98% .

- HRMS : ESI+ mode to verify molecular ion [M+H]⁺ (calculated m/z for C₁₈H₂₈NO₅: 362.1967) .

How should researchers design experiments to evaluate the metabolic stability of this compound in hepatic models?

Level: Advanced

Methodological Answer:

- In Vitro Microsomal Assay : Incubate the compound (10 µM) with human liver microsomes (0.5 mg/mL) in NADPH-regenerating buffer. Monitor depletion over 60 min via LC-MS/MS .

- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., 7-benzyloxy-trifluoromethylcoumarin) to identify metabolic liabilities .

- Reactive Metabolite Trapping : Add glutathione (5 mM) to microsomal incubations; analyze adducts via neutral loss scanning (m/z 129) .

What strategies are recommended for improving the aqueous solubility of this compound without compromising bioactivity?

Level: Advanced

Methodological Answer:

- Prodrug Design : Introduce a pH-sensitive ester (e.g., pivaloyloxymethyl) at the carboxylic acid group to enhance solubility, with enzymatic cleavage in vivo .

- Co-solvent Systems : Test cyclodextrin inclusion complexes (e.g., HP-β-CD) at 10–20% w/v to solubilize the compound while maintaining assay compatibility .

- Salt Formation : Screen counterions (e.g., sodium, lysine) under pH-controlled conditions (pH 6.5–7.4) .

How can researchers address the lack of toxicity data for this compound in early-stage studies?

Level: Basic

Methodological Answer:

- Ames Test : Use TA98 and TA100 Salmonella strains with/without metabolic activation (S9 fraction) to assess mutagenicity .

- Hepatotoxicity Screening : Perform a 72-hour incubation with HepG2 cells, measuring ALT/AST release and mitochondrial membrane potential (JC-1 assay) .

- Ecotoxicity : Follow OECD Guideline 201 for algal growth inhibition (Pseudokirchneriella subcapitata, 72-h EC₅₀) if environmental release is a concern .

What computational methods are suitable for predicting the compound’s target engagement and binding modes?

Level: Advanced

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with flexible side chains in the target’s active site (e.g., cyclooxygenase-2 for anti-inflammatory hypotheses) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) and ligand-protein hydrogen bond occupancy (>50%) .

- QSAR Modeling : Train a model with descriptors like logP, polar surface area, and H-bond donors/acceptors to optimize lead analogs .

How should researchers validate the stereochemical integrity of the compound during long-term stability studies?

Level: Advanced

Methodological Answer:

- Forced Degradation : Expose the compound to heat (40°C/75% RH, 4 weeks) and acidic/basic conditions (0.1 M HCl/NaOH, 24 h), then analyze via chiral HPLC .

- Circular Dichroism : Compare the CD spectrum (190–260 nm) of aged samples with fresh batches to detect racemization .

- Isotope-Labeled Stability : Synthesize a ¹³C-labeled analog at the α-carbon to track stereochemical degradation via NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.